molecular formula C28H26FN3S2 B11525401 4-(4-cyclohexylphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole

4-(4-cyclohexylphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole

Cat. No.: B11525401
M. Wt: 487.7 g/mol
InChI Key: KKWVIUITTIUFMP-UHFFFAOYSA-N
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Description

4-(4-cyclohexylphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and a pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyclohexylphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the cyclohexylphenyl and fluorophenyl derivatives, followed by the formation of the pyrazole and thiazole rings through cyclization reactions. Common reagents and conditions might include:

    Cyclization Reactions: Using reagents like hydrazine for pyrazole formation.

    Aromatic Substitution: Employing halogenated precursors and nucleophiles.

    Thiazole Formation: Utilizing sulfur-containing reagents and catalysts.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-cyclohexylphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of aromatic rings or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution on aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts for facilitating reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors or modulators of specific enzymes or receptors.

Medicine

Medicinal applications could include the development of new drugs for treating diseases, leveraging the compound’s unique interactions with biological targets.

Industry

In industry, such compounds might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-cyclohexylphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-cyclohexylphenyl)-2-[5-(4-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
  • 4-(4-cyclohexylphenyl)-2-[5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole

Uniqueness

The uniqueness of 4-(4-cyclohexylphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole lies in its specific substitution pattern and the combination of functional groups, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C28H26FN3S2

Molecular Weight

487.7 g/mol

IUPAC Name

4-(4-cyclohexylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole

InChI

InChI=1S/C28H26FN3S2/c29-23-14-12-22(13-15-23)26-17-24(27-7-4-16-33-27)31-32(26)28-30-25(18-34-28)21-10-8-20(9-11-21)19-5-2-1-3-6-19/h4,7-16,18-19,26H,1-3,5-6,17H2

InChI Key

KKWVIUITTIUFMP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F

Origin of Product

United States

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